DPA's semiconducting properties make it a material of interest in organic electronics research. Organic electronics explore the use of organic materials in electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.
9,10-Diphenylanthracene is an organic compound classified as a polycyclic aromatic hydrocarbon. Its chemical formula is C26H18, and it consists of an anthracene backbone with two phenyl groups attached to the central carbon atoms (C9 and C10). This compound is known for its notable luminescent properties and is often used as a fluorescent probe in various chemical and biological applications. The structure of 9,10-diphenylanthracene allows for significant π-π stacking interactions, contributing to its unique photophysical characteristics and stability under various conditions .
The mechanism of action of DPA is primarily related to its role in chemiluminescence and OLEDs:
The biological activity of 9,10-diphenylanthracene has been investigated primarily concerning its role as a probe for singlet oxygen production in biological systems. It has been shown to react specifically with singlet oxygen, making it useful for studying oxidative stress in cells. This compound's photophysical properties also allow it to be employed in fluorescence microscopy and other imaging techniques to monitor cellular processes involving reactive oxygen species .
9,10-Diphenylanthracene finds applications across multiple fields:
Its unique properties make it valuable in both research and industrial applications .
Interaction studies involving 9,10-diphenylanthracene focus on its reactivity with various biological molecules and its role in oxidative stress. Research has shown that it can effectively quench reactive oxygen species and interact with cellular components such as lipids and proteins. These interactions are crucial for understanding its potential therapeutic applications and effects on biological systems .
Several compounds share structural similarities with 9,10-diphenylanthracene. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Anthracene | Three fused benzene rings | Basic structure without phenyl substitutions |
Phenanthrene | Three fused benzene rings with different arrangement | Exhibits different photophysical properties |
9,10-Dihydroanthracene | Hydrogenated form of anthracene | Less stable than 9,10-diphenylanthracene |
Pyrene | Four fused benzene rings | Higher luminescence but different reactivity |
9,10-Diphenylanthracene stands out due to its dual phenyl substitutions on the central ring, which enhance its stability and reactivity compared to other similar compounds. Its unique photophysical properties also make it particularly suitable for applications in organic electronics and biological imaging .
Irritant